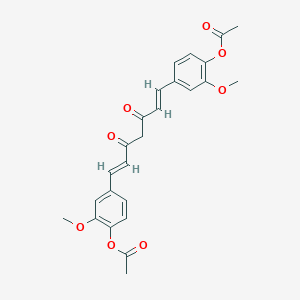

Diacetylcurcumin

Descripción general

Descripción

Diacetylcurcumin is a synthetic derivative of curcumin, where the phenolic hydroxyl groups are protected by acetyl groups. This modification increases the lipophilicity of the molecule, potentially enhancing its bio-membrane penetration rate . This compound has shown significant biological activities, including anti-inflammatory, antibacterial, and antimalarial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diacetylcurcumin is synthesized by acetylating curcumin. The process involves reacting curcumin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of the reaction conditions and purification processes to meet industrial demands .

Análisis De Reacciones Químicas

Complex Formation with Metals

Diacetylcurcumin can form complexes with various metal ions, influencing its properties and potential applications .

Metal complex synthesis: Homoleptic metal complexes with this compound can be synthesized using bivalent magnesium, zinc, copper, and manganese. The complexation is conducted under mild conditions at the β-diketone region in the absence of a strong base .

Example: Reaction of 4',4''-diacetylcurcumin with CuCl2 ∙ 2H2O in a solvent mixture of methanol and dichloromethane yields the corresponding copper complex .

Key Chemical Reactions and Interactions

Esterification: this compound is formed via the esterification of curcumin's phenolic groups with acetyl groups .

Interaction with DNA: this compound interacts with calf thymus-DNA (ct-DNA). Spectroscopic and viscometric techniques have been used to investigate this interaction. Fluorescence intensity of DAC is quenched by ct-DNA. Competitive binding studies show DAC to be a minor groove binder with a preference for the A-T region compared to the G-C region .

Interaction with proteins: this compound interacts with proteins such as Ribonuclease A (RNase A). The binding constant of DAC with RNase A has been determined to be of the order of 10^4 M(-1). The intrinsic fluorescence of RNase A is quenched by DAC .

Antioxidant Reactions: this compound and its manganese complex exhibit superoxide radical scavenging activity [2, 7]. The this compound manganese complex demonstrates more potent superoxide dismutase (SOD) and catalase (CAT)-like activities and hydroxyl radical scavenging properties compared to this compound alone .

Biological Activity Enhancement Through Chemical Reactions

The modification of curcumin to this compound and its subsequent complexation with metals enhances several biological activities [2, 6, 7]:

Increased Lipophilicity: Acetylation of curcumin's phenolic groups increases lipophilicity, improving cell membrane penetration [1, 7].

Enhanced Antibacterial Activity: this compound demonstrates antibacterial activity against Staphylococcus aureus, reducing biofilm formation and bacterial adhesion to human cells [8, 11].

Improved Antiarthritic Activity: this compound shows potential antiarthritic effects, with better anti-inflammatory results than curcumin in the acute phase [1, 14].

Neuroprotective Effects: this compound manganese complex protects against rotenone-induced neuronal damage by reducing oxidative stress and inflammation [2, 7]. It also enhances SOD and CAT activities .

Data Table: Radical Scavenging Activity of this compound and its Manganese Complex

The following data illustrates the radical scavenging activity of this compound (DiAc-Cp) and its manganese complex (DiAc-Cp-Mn) in comparison to other antioxidants :

| Antioxidant | Superoxide Radical Scavenging IC50 (µM) | Hydrogen Peroxide Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |

|---|---|---|---|

| DiAc-Cp | 211.10 ± 4.27 | 218.02 ± 3.00 | 46.94 ± 1.65 |

| DiAc-Cp-Mn | 5.69 ± 0.05 | 85.57 ± 0.32 | 15.14 ± 0.19 |

| SOD (unit/mL) | 5.90 ± 0.20 | N/A | N/A |

| Trolox | N/A | 1118.18 ± 15.14 | 99.78 ± 14.26 |

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Diacetylcurcumin has demonstrated significant anti-inflammatory properties, particularly in models of arthritis. A study evaluated its efficacy in a Freund's complete adjuvant-induced murine model of arthritis. The results indicated that oral administration of DAC at doses of 60 and 120 mg/kg significantly inhibited inflammation during both acute and chronic phases. Notably, DAC showed comparable effects to curcumin at lower doses, suggesting its potential as an effective antiarthritic agent .

Case Study: Antiarthritic Activity

- Model: Murine model of arthritis.

- Dosage: 60 mg/kg and 120 mg/kg.

- Outcome: Significant reduction in inflammation; comparable to curcumin at 150 mg/kg.

Antibacterial Properties

DAC exhibits promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that DAC significantly reduces biofilm formation and bacterial adhesion to human cells. The minimum inhibitory concentration (MIC) ranged from 17.3 to 34.6 µmol/l, with a minimum bactericidal concentration (MBC) between 69 and 277 µmol/l. This effectiveness surpasses that of traditional antibiotics like vancomycin .

Case Study: Antibacterial Activity Against MRSA

- Target Bacteria: Methicillin-susceptible S. aureus and MRSA.

- MIC Range: 17.3 - 34.6 µmol/l.

- Biofilm Reduction: 22-63% compared to vancomycin.

- Toxicity Assessment: Low toxicity in Galleria mellonella larvae.

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly against colon cancer cells (HCT116). Studies indicate that DAC interferes with the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism suggests DAC's potential as a chemotherapeutic agent .

Case Study: Anticancer Activity

- Cell Line: Human colon cancer (HCT116).

- Mechanism: Inhibition of mitotic spindle formation.

- Outcome: Induction of apoptosis in cancer cells.

Interaction with DNA

Research has explored the interaction between this compound and DNA, revealing that it can induce oxidative cleavage of DNA strands. This property may enhance its effectiveness as an anticancer agent by promoting DNA damage in malignant cells .

Key Findings on DNA Interaction

- Mechanism: Induces double-strand breaks upon irradiation.

- Potential Application: As a photonuclease agent in cancer therapy.

Formulation with Metal Complexes

This compound has been studied in combination with metal complexes, such as manganese complexes, which may enhance its therapeutic effects. These formulations have shown protective effects against oxidative stress and improved anticancer activity .

Summary Table of Applications

Mecanismo De Acción

Diacetylcurcumin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antioxidant: this compound scavenges reactive oxygen species, protecting cells from oxidative stress.

Antibacterial: It disrupts bacterial cell membranes and inhibits biofilm formation.

Neuroprotective: In a Parkinson’s disease cell model, this compound manganese complex activated the Nrf2-Keap1 signaling pathway, enhancing antioxidant defenses.

Comparación Con Compuestos Similares

Bisdemethoxycurcumin: Another curcumin derivative with similar biological properties but different stability and bioavailability profiles.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant properties.

Uniqueness of this compound: this compound stands out due to its increased lipophilicity, which enhances its bio-membrane penetration and potentially its therapeutic efficacy. Its ability to form stable metal complexes further broadens its application in medicinal chemistry .

Actividad Biológica

Diacetylcurcumin (DAC) is a synthetic derivative of curcumin, notable for its enhanced biological activities compared to its parent compound. This article provides a comprehensive overview of the biological activity of DAC, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Structure and Properties

This compound is characterized by the acetylation of the two phenolic hydroxyl groups present in curcumin, which increases its lipophilicity and potentially enhances its membrane penetration capability. This modification is significant as it may lead to improved bioavailability and efficacy in various biological applications.

Antibacterial Activity

DAC has shown promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that DAC exhibits a minimum inhibitory concentration (MIC) ranging from 17.3 to 34.6 μmol/L against MRSA, with a minimum bactericidal concentration (MBC) between 69 and 277 μmol/L .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μmol/L) | MBC (μmol/L) | Biofilm Reduction (%) |

|---|---|---|---|

| Methicillin-Susceptible S. aureus | 17.3 - 34.6 | 69 - 277 | 22 - 63 |

| Methicillin-Resistant S. aureus | 17.3 - 34.6 | 69 - 277 | 22 - 63 |

DAC significantly reduces biofilm survival compared to vancomycin, suggesting its potential as an effective treatment against biofilm-associated infections . Additionally, DAC has been reported to inhibit bacterial adhesion to human cells, further supporting its therapeutic potential in treating infections caused by resistant strains .

Anti-inflammatory Effects

In a study examining the antiarthritic effects of DAC, it was found to exhibit significant anti-inflammatory properties. The compound reduced inflammation markers in animal models of arthritis, indicating its potential utility in managing inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that DAC can induce cell cycle arrest in cancer cell lines such as HepG2 and HCT116, promoting apoptosis through mechanisms involving the modulation of various signaling pathways .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|

| HCT116 Human Colon Cancer | Variable | G2/M phase arrest |

| HepG2 Liver Cancer | Variable | Induction of apoptosis |

DAC's ability to enhance the efficacy of conventional chemotherapeutics has also been noted, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : DAC disrupts bacterial cell wall integrity and inhibits biofilm formation by affecting metabolic activity and structural integrity of bacterial cells .

- Anticancer Mechanism : It modulates key signaling pathways involved in cell proliferation and apoptosis, including NF-kB and p53 pathways .

- Anti-inflammatory Mechanism : DAC reduces pro-inflammatory cytokines and mediators, contributing to its therapeutic effects in inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on MRSA Infections : In vitro assessments demonstrated that DAC significantly outperformed traditional antibiotics in reducing MRSA biofilm formation and survival rates .

- Cancer Treatment Synergy : A combination therapy involving DAC and standard chemotherapeutics showed enhanced cytotoxicity against various cancer cell lines, indicating its potential as an adjunct therapy .

Propiedades

IUPAC Name |

[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYDKSIXWXTSH-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19697-86-0 | |

| Record name | Diacetylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diacetylcurcumin (DAC) primarily interacts with its targets through hydrogen bonding and hydrophobic interactions. [, ] For instance, DAC forms hydrogen bonds with amino acid residues of proteins like hen egg white lysozyme (HEWL) [], bovine α-lactalbumin (BLA) [], and ribonuclease A (RNase A). [] These interactions can lead to various downstream effects, including inhibition of amyloid fibrillation, [] antioxidant activity, [, ] and modulation of enzyme activity. [, ]

A:

- Spectroscopic Data: DAC's structure is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, [] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [, ], and UV-Vis spectroscopy. [] These techniques provide information about the functional groups, chemical environment of atoms, and electronic transitions within the molecule, respectively.

A: DAC exhibits enhanced lipophilicity compared to curcumin, leading to better cellular uptake and potentially improved bioavailability. [, ] Studies show its efficacy against various bacterial strains, including Staphylococcus aureus, [, ] Streptococcus mutans, [] and Enterococcus faecalis. [] It demonstrates promising anti-biofilm activity, particularly against Enterococcus faecalis in root canal disinfection when combined with calcium hydroxide. []

A: While DAC itself is not a catalyst, its metal complexes, such as the copper bis(this compound) 1,2-diaminobenzene Schiff base complex (Cu-BDACDABSBC), demonstrate catalytic activity in organic synthesis. [] For example, Cu-BDACDABSBC catalyzes the [3+2] cycloaddition of alkyl nitriles with sodium azide to synthesize 5-substituted 1H-tetrazoles. []

A: Computational methods like molecular docking are used to predict the binding interactions of DAC with target proteins. [, , , ] These studies provide insights into the binding affinity, binding sites, and interacting residues involved in DAC's biological activities. For example, docking studies revealed that DAC interacts with the active site of Mycobacterium P450DM, potentially explaining its antifungal activity. []

A: Compared to curcumin, DAC's acetylation of phenolic hydroxyl groups enhances its lipophilicity and potentially improves its bioavailability. [, ] Studies comparing DAC with other curcuminoids, like bisdemethoxycurcumin and diacetylbisdemethoxycurcumin, highlight the importance of phenolic hydroxyl and methoxy groups in binding interactions with proteins like lysozyme. [, ] These structural variations ultimately influence DAC's overall pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.